molecular formula C18H15NO2 B5426207 2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5426207
M. Wt: 277.3 g/mol
InChI Key: SSFDSTXQTAPERF-PKNBQFBNSA-N
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Description

2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 2-methoxyphenyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with 2-methoxybenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, ethyl-substituted quinolines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol is largely dependent on its interaction with biological targets. In medicinal applications, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. The molecular pathways involved in these interactions often include inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and an ethenyl linkage. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-21-17-8-3-2-5-13(17)9-11-15-12-10-14-6-4-7-16(20)18(14)19-15/h2-12,20H,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFDSTXQTAPERF-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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